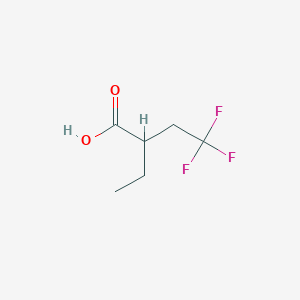

2-Ethyl-4,4,4-trifluorobutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O2/c1-2-4(5(10)11)3-6(7,8)9/h4H,2-3H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYVBGOPXCRMCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling of 2-Ethyl-4,4,4-trifluorobutanoic Acid: A Technical Guide to pKa and Lipophilicity Determination

Executive Summary

In rational drug design and agrochemical development, the precise determination of acid dissociation constants (pKa) and lipophilicity (LogP/LogD) dictates a molecule's pharmacokinetic trajectory. 2-Ethyl-4,4,4-trifluorobutanoic acid (CAS: 769169-19-9) is a highly specialized fluorinated building block. Its unique structure—featuring a strongly electron-withdrawing gamma-trifluoromethyl (-CF₃) group and a sterically active alpha-ethyl group—creates a complex physicochemical profile.

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical estimations. We will dissect the mechanistic causality behind its ionizability and partitioning behavior, and establish self-validating experimental protocols for accurate empirical measurement.

The Causality of Acid-Base Equilibria (pKa)

Mechanistic Insight: Inductive Effects and Solvation

The acidity of a carboxylic acid is fundamentally governed by the stability of its conjugate base (the carboxylate anion). Standard butanoic acid has a pKa of approximately 4.82. The introduction of fluorine alters this baseline significantly:

-

The Gamma-CF₃ Effect: Fluorine is highly electronegative. The -CF₃ group exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma-bond framework. By pulling electron density away from the carboxylate anion, it stabilizes the negative charge. According to [1], the unbranched parent molecule, 4,4,4-trifluorobutanoic acid, exhibits a pKa of 4.16.

-

The Alpha-Ethyl Effect: The addition of an ethyl group at the alpha carbon introduces a competing, albeit weaker, electron-donating inductive effect (+I effect). More importantly, the ethyl branch increases local steric bulk, which slightly hinders the optimal hydrogen-bonded hydration shell around the carboxylate anion. This destabilization of the aqueous anion shifts the pKa slightly higher.

Self-Validating Protocol: Potentiometric Titration

To empirically validate this prediction, potentiometric titration is the gold standard.

-

Causality of Experimental Choices: The titration is not performed in pure water, but rather in a 0.15 M KCl solution . Why? Maintaining a constant ionic strength ensures that the activity coefficients of the ionic species remain stable throughout the titration. This allows for the precise measurement of the apparent pKa (pKa'), which is then extrapolated to the thermodynamic pKa.

-

Self-Validation Mechanism: The system is self-validating through a "blank subtraction" method. A blank titration of the 0.15 M KCl solvent is performed first. The sample titration data is then mathematically stripped of the blank's background protonation events, ensuring the resulting Bjerrum plot reflects only the analyte's equilibria.

Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP and LogD) Dynamics

Mechanistic Insight: The Fluorine Paradox

Lipophilicity dictates a molecule's ability to cross lipid bilayers. While the -CF₃ group is highly polar, it paradoxically increases lipophilicity.

-

Causality: Fluorine atoms have extremely low polarizability and hold their electron clouds tightly. Replacing hydrogen with a -CF₃ group significantly increases the molecular volume. This larger volume creates a bigger "cavity" in the aqueous hydrogen-bond network. The thermodynamic penalty of maintaining this cavity drives the molecule into the lipid phase (the hydrophobic effect).

-

Combined with the hydrophobic surface area of the alpha-ethyl group, the predicted LogP (unionized state) of this compound is approximately 2.4 – 2.6 .

-

Because the molecule is ionizable, its effective lipophilicity at physiological pH (LogD at pH 7.4) will be drastically lower. Since pH 7.4 is more than 3 units above its pKa (~4.2), the molecule is >99.9% ionized, dropping the LogD₇.₄ to approximately -0.5 .

Self-Validating Protocol: RP-HPLC Method (OECD TG 117)

For highly fluorinated aliphatic acids, the traditional shake-flask method () [4] is prone to failure. Fluorinated carboxylic acids can act as weak surfactants, forming micro-emulsions at the octanol-water interface that skew concentration readings.

To circumvent this, we utilize the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method as outlined in [OECD Test Guideline 117]([Link]

Crystal Structure Analysis of 2-Ethyl-4,4,4-trifluorobutanoic Acid: A Comprehensive Crystallographic Guide

Executive Summary

The incorporation of fluorine into aliphatic carboxylic acids is a cornerstone strategy in modern drug design, utilized to modulate lipophilicity, enhance metabolic stability, and improve membrane permeability. 2-Ethyl-4,4,4-trifluorobutanoic acid (CAS 769169-19-9)[1] represents a highly versatile fluorinated building block. However, its crystallographic characterization presents significant technical hurdles. Due to its low molecular weight (170.13 g/mol ) and the highly dynamic nature of the terminal trifluoromethyl (–CF

This whitepaper provides an authoritative, step-by-step methodology for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By detailing in situ cryo-crystallization and co-crystallization techniques, this guide empowers researchers to overcome phase-state limitations and accurately model complex supramolecular interactions, such as the classic

Physicochemical Profiling & Crystallization Strategy

The Crystallographic Challenge

Aliphatic carboxylic acids lacking rigid aromatic backbones possess high conformational flexibility. The addition of a terminal –CF

Strategic Solutions

To obtain a rigid crystal lattice suitable for SCXRD, researchers must alter the thermodynamic state of the compound using one of two field-proven strategies:

-

In Situ Cryo-Crystallization: Freezing the pure liquid directly on the diffractometer using a localized infrared laser and a cryogenic nitrogen stream. This preserves the pure acid's inherent hydrogen-bonding network.

-

Co-Crystallization (Salt Formation): Reacting the acid with a bulky, rigid amine (e.g., dicyclohexylamine) to form an organic salt. The ionic interactions and the steric bulk of the counterion drive the formation of a high-melting-point crystalline solid.

Caption: Workflow for crystallizing and analyzing volatile fluorinated aliphatic acids.

Experimental Protocols for SCXRD

Protocol A: Amine Salt Co-Crystallization (Recommended for Routine Analysis)

Causality: Converting the volatile acid into a solid organic salt increases the lattice energy and melting point, providing a stable crystal for routine data collection without specialized laser-melting equipment.

-

Preparation: Dissolve 1.0 mmol of this compound in 5.0 mL of anhydrous diethyl ether in a 20 mL scintillation vial.

-

Salt Formation: Slowly add 1.0 mmol of dicyclohexylamine dropwise while stirring. An exothermic acid-base reaction will occur, often resulting in immediate precipitation.

-

Dissolution & Growth: Add a few drops of methanol until the precipitate fully redissolves. Cover the vial with Parafilm, puncture 2–3 small holes, and place it in a 4 °C refrigerator for slow evaporation over 48–72 hours.

-

Self-Validating Harvest: Select a crystal under a polarizing microscope. Mount it on the diffractometer and perform a 5-minute matrix scan. Validation Check: If the unit cell volume is ~400–500 ų larger than the known unit cell of pure dicyclohexylamine, successful salt formation is confirmed. Proceed to full data collection.

Protocol B: In Situ Cryo-Crystallization (For Pure Acid Conformation)

Causality: To study the native

-

Capillary Loading: Draw the neat liquid acid into a 0.3 mm thin-walled quartz capillary via capillary action. Seal the open end immediately with vacuum grease or epoxy to prevent evaporation.

-

Flash Cooling: Mount the capillary on the diffractometer. Flash-cool the sample to 100 K using an Oxford Cryosystems nitrogen stream, forcing the liquid into a polycrystalline or glassy state.

-

Zone Refining: Focus an IR laser (e.g., CO

laser) onto the capillary to create a localized melt zone. Slowly translate the capillary through the laser beam at a rate of 1 mm/hour. As the liquid exits the heated zone, a single crystal seed will nucleate and grow. -

Annealing: Once a single crystal fills the capillary cross-section, anneal it at 5 K below its melting point for 1 hour to relieve internal lattice strain, then slowly cool to 100 K for data collection.

Crystallographic Refinement & Structural Analysis

Suppressing Thermal Motion

Data collection must strictly be performed at cryogenic temperatures (typically 100 K). The –CF

Supramolecular Assembly & Interactions

The structural integrity of this compound is governed by a hierarchy of intermolecular forces:

-

Primary Motif: The molecules will pair up via strong, centrosymmetric O–H···O hydrogen bonds. In graph-set notation, this is defined as an

motif[2], which is the thermodynamic sink for almost all pure carboxylic acids. -

Secondary Motif: The packing between these dimers is directed by weak C–H···F interactions and F···F contacts[3][4]. The highly electronegative fluorine atoms act as weak hydrogen bond acceptors from the aliphatic chains of adjacent molecules.

Caption: Supramolecular interaction network driving the 3D crystal assembly.

Modeling CF Rotational Disorder

Even at 100 K, the –CF

-

Solution: Model the disorder using split positions in SHELXL. Assign the fluorine atoms to two distinct parts (e.g., PART 1 and PART 2) and let their site occupancy factors (SOFs) refine competitively using a free variable (e.g., 0.65 / 0.35).

-

Restraints: Apply rigid-bond restraints (DELU and SIMU) and similarity restraints (SADI) to ensure the C–F bond lengths remain chemically sensible (~1.32–1.34 Å).

Quantitative Data Presentation

The following table summarizes the expected crystallographic parameters for the pure acid, extrapolated from the behavior of structurally analogous trifluoromethylated carboxylic acids[2]:

| Crystallographic Parameter | Expected Range / Characteristic | Mechanistic Justification |

| Space Group | Centrosymmetric space groups are heavily favored to accommodate the inversion center of the | |

| Data Collection Temp. | 100 K | Suppresses the thermal libration of the terminal –CF |

| C–F Bond Lengths | 1.32 – 1.34 Å | Requires rigid-bond restraints (SADI/DELU) if rotational disorder is present during refinement. |

| O–H···O Distance | 2.60 – 2.65 Å | Strong, charge-neutral hydrogen bond typical of stable carboxylic acid dimers. |

| C–H···F Distance | 2.45 – 2.60 Å | Weak halogen-bonding interactions that dictate the secondary 3D packing architecture. |

References

Sources

- 1. 769169-19-9|this compound|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Protocols for amide coupling using 2-Ethyl-4,4,4-trifluorobutanoic acid

Application Note: High-Fidelity Amide Coupling of 2-Ethyl-4,4,4-trifluorobutanoic Acid

Executive Summary & Strategic Rationale

The incorporation of trifluoromethyl (

The Challenge:

-

Steric Hindrance: The

-ethyl group creates significant bulk, impeding nucleophilic attack at the carbonyl. -

Electronic Activation of Racemization: The

-

The Solution: This guide provides three tiered protocols designed to balance reactivity with chiral integrity. We move beyond standard EDC/NHS chemistry, utilizing T3P® for scalable purity and Ghosez’s Reagent for sterically demanding couplings.

Mechanistic Insight: The Racemization Trap

Before attempting synthesis, it is critical to understand the failure mode of standard protocols (e.g., HATU/DIPEA) with this specific substrate.

-

The Mechanism: Upon activation (formation of the active ester), the

-proton is acidified by both the activating group and the -

The Risk: Strong bases (DIPEA,

) can deprotonate this position, leading to a planar enolate or a pseudo-aromatic oxazolone intermediate. Re-protonation is non-stereoselective, leading to a racemic product.

Mitigation Strategy:

-

Base Selection: Use weak, non-nucleophilic bases (Sym-collidine, 2,4,6-trimethylpyridine) or pyridine.

-

Additive Effect: Use HOAt (1-Hydroxy-7-azabenzotriazole) over HOBt; the nitrogen in the pyridine ring of HOAt assists in pre-organization via hydrogen bonding, accelerating the coupling rate faster than the rate of racemization.

Decision Matrix

Use the following logic flow to select your protocol.

Figure 1: Decision matrix for selecting the optimal coupling strategy based on amine steric profile and reaction scale.

Detailed Experimental Protocols

Protocol A: The "Green" Scalable Method (T3P)

Best for: Scaling up (>1g), preventing racemization, and easy workup.

Propylphosphonic anhydride (T3P) acts as both a coupling agent and a water scavenger.[1][2] Its byproducts are water-soluble, eliminating the need for chromatography in many cases.[2]

| Component | Equivalents | Role |

| Acid Substrate | 1.0 | Starting Material |

| Amine Partner | 1.1 | Nucleophile |

| T3P (50% in EtOAc) | 1.5 - 2.0 | Coupling Agent |

| Pyridine | 3.0 - 4.0 | Mild Base (Suppresses racemization) |

| Solvent (EtOAc or MeTHF) | 5-10 mL/mmol | Green Solvent |

Step-by-Step:

-

Dissolution: Charge a reaction vessel with this compound (1.0 equiv) and the amine (1.1 equiv) in Ethyl Acetate (EtOAc) or 2-MeTHF.

-

Base Addition: Cool to 0°C. Add Pyridine (3.0 equiv). Note: Pyridine is preferred over DIPEA due to lower basicity (

~5.2 vs 10.7), minimizing -

Activation: Dropwise add T3P solution (1.5 equiv, 50% w/w in EtOAc).

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

-

Tip: If conversion is slow after 4h, add 0.5 equiv T3P and heat to 40°C. T3P is thermally stable.

-

-

Workup: Quench with water. Wash organic layer with 1M HCl (to remove pyridine), then Sat.

, then Brine.[3] Dry over

Protocol B: High-Reactivity Activation (HATU/HOAt)

Best for: Unreactive amines (e.g., anilines, electron-deficient amines) on small scale.

HATU is the gold standard for reactivity, but HOAt is the critical additive here. The nitrogen in HOAt creates a "neighboring group effect" that speeds up the coupling reaction faster than the racemization reaction.

| Component | Equivalents | Role |

| Acid Substrate | 1.0 | Starting Material |

| Amine Partner | 1.0 - 1.2 | Nucleophile |

| HATU | 1.1 | Coupling Agent |

| HOAt | 1.1 | Additive (Crucial for chirality) |

| Sym-Collidine | 2.5 | Non-nucleophilic Base |

| DMF or NMP | 5-10 mL/mmol | Polar Aprotic Solvent |

Step-by-Step:

-

Pre-Activation (Critical): Dissolve the acid (1.0 equiv) and HATU (1.1 equiv) and HOAt (1.1 equiv) in anhydrous DMF.

-

Base Addition: Cool to 0°C. Add 2,4,6-Collidine (2.5 equiv). Stir for 5–10 minutes.

-

Why Collidine? It is sterically hindered (preventing nucleophilic attack on the active ester) and weaker than DIPEA, preserving the chiral center.

-

-

Coupling: Add the amine (1.2 equiv).

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2–4 hours.

-

Workup: Dilute with EtOAc. Wash extensively with water/LiCl (5%) to remove DMF.

Protocol C: The "Nuclear Option" (Ghosez’s Reagent)

Best for: Extremely sterically hindered amines (e.g., t-butyl amines) where active esters fail.

Standard acid chloride formation (Thionyl Chloride) generates HCl and heat, destroying this sensitive substrate. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions .

| Component | Equivalents | Role |

| Acid Substrate | 1.0 | Starting Material |

| Ghosez's Reagent | 1.2 - 1.5 | Neutral Chlorinating Agent |

| Amine Partner | 1.2 - 2.0 | Nucleophile |

| DIPEA | 2.0 - 3.0 | Acid Scavenger (Step 2 only) |

| DCM (Anhydrous) | 5-10 mL/mmol | Solvent |

Step-by-Step:

-

Acid Chloride Formation: Dissolve acid (1.0 equiv) in anhydrous DCM under

. Add Ghosez’s Reagent (1.2 equiv) dropwise at RT. Stir for 1–2 hours.-

Monitoring: Check by quenching a small aliquot with MeOH and observing the Methyl Ester by LCMS.

-

-

Coupling: In a separate flask, dissolve the Amine (1.5 equiv) and DIPEA (2.0 equiv) in DCM.

-

Addition: Cannulate the acid chloride solution slowly into the amine solution at 0°C.

-

Reaction: Stir at RT for 2–16 hours.

Quality Control & Troubleshooting

Validating Chiral Integrity: Do not rely on standard NMR. You must validate the Enantiomeric Excess (ee%).

-

Method: Chiral SFC (Supercritical Fluid Chromatography) or HPLC using Chiralpak AD-H or OD-H columns.

-

Racemic Standard: Always synthesize a small batch of the racemate (using Protocol B with active heating and excess DIPEA) to identify the retention times of both enantiomers.

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Yield | Steric bulk preventing attack. | Switch to Protocol C (Acid Chloride) or heat Protocol A to 50°C. |

| Racemization (>5% ee loss) | Base too strong or reaction too slow. | Switch base to Pyridine or Collidine. Ensure T < 0°C during base addition. |

| No Reaction | Amine is unreactive (e.g., electron deficient). | Use Protocol C (Acid Chloride is the most electrophilic species). |

References

-

Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 116(19), 12020–12065. Link

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the dilemma between activation and racemization." Chemical Society Reviews, 38(2), 606-631. Link

-

Ghosez, L., et al. (1979). "Synthesis of acyl chlorides under neutral conditions." Chemical Communications, (24), 1180. Link

-

Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis."[1][2][4] Tetrahedron, 60(11), 2447-2467. Link

Sources

Application Note: Scalable Synthesis Routes for 2-Ethyl-4,4,4-trifluorobutanoic Acid

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Introduction & Strategic Route Selection

The strategic incorporation of fluorine is a cornerstone of modern drug design. The trifluoromethyl group (–CF

As a Senior Application Scientist, I have evaluated multiple synthetic pathways for this compound. The decision of which route to deploy on a pilot or manufacturing scale hinges entirely on facility infrastructure—specifically, the availability of cryogenic reactors versus the tolerance for multi-step thermodynamic sequences.

This guide details two field-proven, scalable methodologies:

-

Route A (Kinetic Control): Direct enolate alkylation of 4,4,4-trifluorobutanoic acid[3].

-

Route B (Thermodynamic Control): Malonate ester synthesis via trifluoroethylation and subsequent decarboxylation.

Mechanistic Insights & Causality

Route A: Direct Alpha-Alkylation (Cryogenic)

This route relies on the direct deprotonation of commercially available 4,4,4-trifluorobutanoic acid (CAS: 42978-66-5)[4].

-

The Causality of Base Selection: We utilize 2.2 equivalents of Lithium Diisopropylamide (LDA) at –78 °C. The first equivalent deprotonates the carboxylic acid, while the second removes the alpha-proton to form a highly reactive lithium dianion (enolate)[3].

-

The Causality of Temperature: Cryogenic conditions (–78 °C) are strictly required to prevent the enolate from undergoing self-condensation or degradation before the electrophile is introduced.

-

Electrophile Choice: Ethyl iodide (EtI) is selected over ethyl bromide because the superior leaving group ability of iodine is necessary to drive the S

2 reaction against the sterically hindered dianion.

Route B: Malonate Synthesis (Non-Cryogenic)

For facilities lacking large-scale cryogenic capabilities, the malonate route offers a robust alternative utilizing diethyl ethylmalonate (CAS: 133-13-1)[5].

-

The Causality of the Electrophile: The alkylation of the malonate enolate requires the introduction of a 2,2,2-trifluoroethyl group. Standard halides (e.g., CF

CH -

The Causality of Decarboxylation: Following saponification, the resulting dicarboxylic acid is heated to 150 °C. Thermal energy overcomes the activation barrier for a concerted, six-membered cyclic transition state, extruding CO

gas and driving the reaction entropically to yield the target mono-acid.

Quantitative Route Comparison

To facilitate process chemistry decision-making, the operational metrics of both routes are summarized below:

| Parameter | Route A: Direct Alkylation | Route B: Malonate Synthesis |

| Primary Mechanism | Kinetic enolate alkylation | Thermodynamic alkylation & decarboxylation |

| Starting Material | 4,4,4-Trifluorobutanoic acid | Diethyl ethylmalonate |

| Key Reagents | LDA (2.2 eq), Ethyl Iodide | NaH, CF |

| Temperature Profile | Cryogenic (–78 °C to RT) | Moderate (0 °C to 150 °C) |

| Scalability | Moderate (Bottleneck: Cryogenics) | High (Standard pilot reactors) |

| Overall Yield | 75% – 82% | 60% – 68% (over 3 steps) |

| E-Factor (Waste) | Low (Highly atom economical) | High (Salt and CO |

Synthetic Workflow Visualization

Synthetic workflows for this compound via Route A and Route B.

Experimental Protocols (Self-Validating Systems)

Protocol A: Direct Alpha-Alkylation via Lithium Enolate

Objective: Rapid, atom-economical synthesis utilizing cryogenic kinetic control.

Step 1: in situ LDA Generation

-

Action: To a flame-dried 2 L jacketed reactor under N

, add anhydrous THF (500 mL) and diisopropylamine (1.15 mol, 2.3 eq). Cool the mixture to –78 °C. Slowly add n-butyllithium (2.5 M in hexanes, 1.10 mol, 2.2 eq) via an addition funnel over 30 minutes. -

Causality: Generating LDA in situ ensures maximum basicity and avoids the degradation common in commercial solutions. The low temperature prevents the exothermic metalation from degrading the solvent[3].

Step 2: Dianion Formation

-

Action: Dissolve 4,4,4-trifluorobutanoic acid (0.5 mol, 1.0 eq) in anhydrous THF (100 mL) and add dropwise to the LDA solution at –78 °C. Stir for 1 hour.

Step 3: Alkylation

-

Action: Add ethyl iodide (0.55 mol, 1.1 eq) neat, dropwise. Maintain at –78 °C for 2 hours, then allow the reactor to naturally warm to room temperature over 4 hours.

Step 4: Validation Checkpoint

-

Action: Withdraw a 0.5 mL aliquot, quench in 1 mL of 1M HCl, extract with 1 mL EtOAc, and analyze via GC-FID.

-

Self-Validating Metric: The reaction is deemed complete when the peak area of the starting 4,4,4-trifluorobutanoic acid is <2% . If >2%, stir for an additional 2 hours at RT.

Step 5: Quench and Isolation

-

Action: Cool the reactor to 0 °C and cautiously quench with 1M aqueous HCl until the aqueous layer reaches pH 2. Extract the aqueous phase with EtOAc (3 x 300 mL). Wash combined organics with brine, dry over anhydrous MgSO

, filter, and concentrate. Purify the crude oil via fractional vacuum distillation.

Protocol B: Thermodynamic Malonate Alkylation & Decarboxylation

Objective: A scalable, non-cryogenic route suitable for multi-kilogram pilot plant production.

Step 1: Malonate Deprotonation

-

Action: In a 5 L reactor under N

, suspend Sodium Hydride (60% dispersion in mineral oil, 1.1 mol, 1.1 eq) in anhydrous THF (1 L). Cool to 0 °C. Add diethyl ethylmalonate (1.0 mol, 1.0 eq) dropwise over 1 hour. -

Causality: Careful addition is critical to safely manage the stoichiometric evolution of hydrogen gas.

Step 2: Trifluoroethylation

-

Action: Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (CF

CH

Step 3: Validation Checkpoint

-

Action: Perform TLC analysis (Hexane:EtOAc 8:2, KMnO

stain). -

Self-Validating Metric: Complete consumption of the diethyl ethylmalonate spot (R

~0.6) indicates readiness for hydrolysis.

Step 4: Saponification

-

Action: Concentrate the THF under vacuum. Add ethanol (1 L) and 2M aqueous NaOH (1.5 L, 3.0 eq). Reflux the mixture (approx. 80 °C) for 6 hours.

-

Causality: A large excess of base and extended reflux ensures complete hydrolysis of both sterically hindered ester groups, preventing the formation of stable mono-esters that would resist subsequent decarboxylation.

Step 5: Decarboxylation & Isolation

-

Action: Evaporate the ethanol. Acidify the aqueous layer to pH 1 using concentrated HCl (Caution: highly exothermic). Extract the resulting dicarboxylic acid into Methyl tert-butyl ether (MTBE) (3 x 500 mL). Concentrate the organics to yield a crude solid. Transfer the solid to a distillation apparatus and heat neat to 150 °C.

-

Causality: Once CO

gas evolution ceases, the decarboxylation is complete. Apply vacuum to distill the resulting this compound as a pure liquid.

References

-

Title: Expedient Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent. Source: Organic Process Research & Development (ACS Publications). URL: [Link]

-

Title: Modern Strategies in Organofluorine Chemistry. Source: Thieme Connect. URL: [Link]

Sources

Application Notes and Protocols: Reduction of 2-Ethyl-4,4,4-trifluorobutanoic acid to 2-Ethyl-4,4,4-trifluorobutan-1-ol

Introduction: The Significance of Fluorinated Alcohols in Modern Chemistry

Fluorinated molecules are of paramount importance in the pharmaceutical, agrochemical, and materials science industries. The unique properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluoro-substituted building blocks highly sought after. Among these, fluorinated alcohols serve as critical intermediates in the synthesis of a wide array of complex molecules. The reduction of fluorinated carboxylic acids, such as 2-Ethyl-4,4,4-trifluorobutanoic acid, to their corresponding primary alcohols is a fundamental and frequently employed transformation.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective reduction of this compound to 2-Ethyl-4,4,4-trifluorobutan-1-ol. It will delve into the mechanistic rationale behind reagent selection, provide comprehensive, step-by-step protocols for various reduction methods, and offer insights into reaction optimization and product purification.

Challenges in the Reduction of α-Branched Fluorinated Carboxylic Acids

The reduction of this compound presents specific challenges that must be considered when selecting a synthetic strategy:

-

Steric Hindrance: The presence of an ethyl group at the α-position introduces steric bulk around the carbonyl carbon, which can hinder the approach of the reducing agent.

-

Electronic Effects of the Trifluoromethyl Group: The strongly electron-withdrawing trifluoromethyl (CF3) group can influence the reactivity of the carboxylic acid.

-

Reagent Chemoselectivity: In complex molecules containing other reducible functional groups (e.g., esters, ketones, nitro groups), the choice of a chemoselective reducing agent is crucial to avoid unwanted side reactions.[1][2]

This guide will address these challenges by providing protocols for powerful, yet often chemoselective, reducing agents capable of efficiently converting sterically hindered and electronically modified carboxylic acids to their corresponding alcohols.

Comparative Analysis of Reduction Methodologies

Two primary classes of reagents are widely employed for the reduction of carboxylic acids: aluminum hydrides and boranes. The choice between them often depends on the specific substrate, the presence of other functional groups, and the desired reaction conditions.

| Reducing Agent | Key Advantages | Key Considerations | Typical Solvents | Work-up Procedure |

| Lithium Aluminum Hydride (LAH) | Highly reactive, reduces a wide range of functional groups including esters and amides.[3][4] | Reacts violently with protic solvents (water, alcohols).[3][5] Not chemoselective.[1] Requires anhydrous conditions. | Anhydrous Ethers (e.g., THF, Diethyl Ether) | Careful quenching with water and base (e.g., Fieser workup) or Rochelle's salt.[6][7][8] |

| Borane (BH3) | Highly chemoselective for carboxylic acids in the presence of many other functional groups (e.g., esters, ketones, nitro groups).[1][9] Milder reaction conditions.[2] | Can sometimes reduce other functional groups under forcing conditions. Borane-THF complex has limited stability.[10] | Tetrahydrofuran (THF), Dimethyl Sulfide (DMS) | Acidic or basic aqueous workup to hydrolyze the borate ester intermediate. |

Experimental Protocols

Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)

This protocol details the reduction of this compound using the powerful reducing agent, lithium aluminum hydride. LAH is capable of reducing even sterically hindered carboxylic acids.[11][12]

Core Principle: LAH delivers hydride ions (H-) to the carbonyl carbon of the carboxylic acid. The initial reaction is an acid-base reaction, followed by two successive hydride additions to yield the primary alcohol after an aqueous workup.[5][13]

Diagram of the LAH Reduction Workflow:

Caption: Workflow for the LAH reduction of a carboxylic acid.

Materials:

-

This compound

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

15% aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Celite

-

Diethyl ether

-

Deionized Water

Procedure:

-

Reaction Setup:

-

Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Carefully add a suspension of LAH (1.5 equivalents) in anhydrous THF to the flask.

-

Cool the suspension to 0 °C using an ice bath.

-

-

Addition of Carboxylic Acid:

-

Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add the carboxylic acid solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until the reaction is complete, as monitored by TLC or GC-MS.

-

-

Work-up (Fieser Method): [6][7]

-

Cool the reaction mixture back to 0 °C with an ice bath.

-

Slowly and carefully add water dropwise to quench the excess LAH. For every 'x' grams of LAH used, add 'x' mL of water.

-

Next, add 'x' mL of 15% aqueous NaOH solution dropwise.

-

Finally, add '3x' mL of water and stir the mixture vigorously for 15-30 minutes until a white granular precipitate forms.[7][8]

-

Add anhydrous MgSO4 and stir for another 15 minutes to ensure complete drying.

-

-

Isolation and Purification:

-

Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 2-Ethyl-4,4,4-trifluorobutan-1-ol.

-

The crude product can be purified by fractional distillation or flash column chromatography. The purification of fluorinated alcohols may require specific techniques due to their unique properties.[14][15]

-

Protocol 2: Reduction using Borane-Tetrahydrofuran Complex (BH3-THF)

This protocol is ideal for substrates containing functional groups that are sensitive to LAH, such as esters or ketones. Borane is highly chemoselective for the reduction of carboxylic acids.[1][9]

Core Principle: Borane forms an acyloxyborane intermediate with the carboxylic acid, which is then further reduced by additional equivalents of borane to the corresponding alcohol after hydrolysis.[13]

Diagram of the Borane Reduction Workflow:

Caption: Workflow for the borane reduction of a carboxylic acid.

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH3-THF), 1 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric Acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

Reaction Setup:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

-

Addition of Borane:

-

Slowly add the 1 M solution of BH3-THF (2.0-3.0 equivalents) to the stirred carboxylic acid solution via a syringe or dropping funnel.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours, monitoring the progress by TLC or GC-MS.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to 0 °C.

-

Slowly add methanol dropwise to quench any excess borane until gas evolution ceases.

-

Add 1 M HCl and stir for 30 minutes to hydrolyze the borate ester.

-

-

Isolation and Purification:

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Filter and concentrate the solution under reduced pressure to obtain the crude 2-Ethyl-4,4,4-trifluorobutan-1-ol.

-

Purify the product by fractional distillation or flash column chromatography.

-

Safety Precautions

-

Lithium Aluminum Hydride: LAH is a highly reactive and pyrophoric solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[5][16] All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere. Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.

-

Borane-Tetrahydrofuran Complex: BH3-THF is also flammable and moisture-sensitive. It should be handled under an inert atmosphere. The complex can release flammable gases upon decomposition. It is recommended to use BH3-THF below 35°C for safety.[10]

Conclusion

The reduction of this compound to its corresponding primary alcohol is a critical transformation for the synthesis of valuable fluorinated building blocks. Both lithium aluminum hydride and borane are effective reagents for this conversion, with the choice depending on the specific requirements of the synthetic route, particularly the presence of other functional groups. By following the detailed protocols and safety guidelines outlined in this application note, researchers can confidently and efficiently perform this important reduction.

References

- ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.

- Google Patents. (n.d.). WO2006052567A2 - Purification of fluorinated alcohols.

- University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL).

- ResearchGate. (2001). Reduction of Cyclopropanecarboxylic Acids by Borane, a Chemoselective Reduction Sensitive to Steric Interactions and Reaction Conditions.

- Google Patents. (n.d.). WO2006052567A2 - Purification of fluorinated alcohols.

- ACS Publications. (2025, October 23). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes | Organic Letters.

- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

- Khan Academy. (n.d.). Reduction of carboxylic acids (video).

- European Patent Office. (n.d.). Patent 2275396 - Purification of 1,1,1,3,3,3-hexafluoroisopropanol.

- PMC. (n.d.). Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis.

- ResearchGate. (2016, August 2). LAH work up) I'm doing a Carboxylic acid reduction with LAH (2g scale) in THF how do I extract the product upon quenching?

- Curly Arrow. (2009, July 22). Lithium Aluminium Hydride Reductions - Rochelle's Salt.

- Chemistry Steps. (2024, November 28). Reduction of Carboxylic Acids and Their Derivatives.

- Google Patents. (n.d.). EP1711449B1 - Purification of 1,1,1,3,3,3-hexafluoroisopropanol.

- YouTube. (2019, December 18). Carboxylic Acids to Alcohols, Part 3: Borane.

- Royal Society of Chemistry. (2019, April 29). Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis.

- Wikipedia. (n.d.). Carbonyl reduction.

- University of Toronto. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.

- Universidad de La Rioja. (n.d.). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.

- Royal Society of Chemistry. (2025, December 11). Recent developments in the synthesis and synthetic applications of borane–amines.

- Google Patents. (n.d.). CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol.

- BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.

- Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH).

- Chemguide. (n.d.). reduction of carboxylic acids.

- Organic Chemistry Portal. (n.d.). α-Fluorocaboxylic acid, ester, amide synthesis by fluorination.

- ChemicalBook. (2022, November 3). Synthesis and Application of 4,4,4-Trifluoro-1-Butanol.

- Quick Company. (n.d.). Preparation Of Alkyl 4,4,4 Trifluorobut 2 Enoate.

- Google Patents. (n.d.). CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol.

- Sigma-Aldrich. (n.d.). Reducing Agents.

- ResearchGate. (2025, August 7). Fluorinated Alcohols: A New Medium for Selective and Clean Reaction.

- Organic Syntheses. (n.d.). 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester.

- PubMed. (2007, February 15). Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system.

- Organic Chemistry Data. (n.d.). Acid to Alcohol - Common Conditions.

- Apex Molecular. (2024, February 15). Deoxygenative Reduction of Esters to Ethers and Alcohols.

Sources

- 1. Khan Academy [khanacademy.org]

- 2. investigacion.unirioja.es [investigacion.unirioja.es]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Magic Formulas [chem.rochester.edu]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. ch.ic.ac.uk [ch.ic.ac.uk]

- 13. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 14. WO2006052567A2 - Purification of fluorinated alcohols - Google Patents [patents.google.com]

- 15. WO2006052567A2 - Purification of fluorinated alcohols - Google Patents [patents.google.com]

- 16. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

Application Note: Synthesis of Quaternary Trifluoromethylated Amino Acids from 2-Ethyl-4,4,4-trifluorobutanoic Acid

This Application Note is designed to guide researchers through the precision synthesis of 2-Amino-2-ethyl-4,4,4-trifluorobutanoic acid , a quaternary

This specific target serves as a non-canonical bioisostere of Isoleucine and Norvaline , offering enhanced metabolic stability and conformational constraint due to the

Executive Summary & Strategic Analysis

The incorporation of trifluoromethyl (

The Synthetic Challenge

Transforming the starting acid (1) into the target amino acid (3) requires the installation of an amine functionality at the sterically hindered

-

Substrate: this compound (

) -

Target: 2-Amino-2-ethyl-4,4,4-trifluorobutanoic acid (

)

We present two distinct protocols tailored to the stage of development:

-

Protocol A (Discovery/Asymmetric): Stereoselective electrophilic amination using a chiral auxiliary. Ideal for generating enantiopure material for SAR studies.

-

Protocol B (Process/Scale-Up): Racemic

-bromination followed by azidation. Ideal for multigram synthesis where resolution or racemic usage is acceptable.

Decision Pathway & Workflow

The following logic gate determines the optimal protocol based on your project requirements:

Figure 1: Strategic selection of synthetic route based on enantiopurity requirements.

Protocol A: Asymmetric Synthesis (Discovery Route)

Objective: Synthesis of enantiopure (S)-2-Amino-2-ethyl-4,4,4-trifluorobutanoic acid. Methodology: Evans Oxazolidinone-mediated electrophilic amination. Mechanism: Formation of a chiral imide enolate followed by stereoselective attack on an electrophilic nitrogen source (Trisyl Azide).

Reagents & Materials[1][2][3][4][5][6][7]

-

Auxiliary: (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary).

-

Base: KHMDS (Potassium hexamethyldisilazide) or NaHMDS.

-

Aminating Agent: 2,4,6-Triisopropylbenzenesulfonyl azide (Trisyl Azide).

-

Solvents: Anhydrous THF, Dichloromethane.

Step-by-Step Procedure

Step 1: Attachment of Chiral Auxiliary

-

Dissolve This compound (1.0 equiv) in anhydrous THF under

. -

Add Triethylamine (1.1 equiv) and cool to -78°C.

-

Add Pivaloyl chloride (1.05 equiv) dropwise to form the mixed anhydride. Stir for 15 min at 0°C.

-

In a separate flask, deprotonate (S)-4-Benzyl-2-oxazolidinone (1.0 equiv) with n-BuLi (1.0 equiv) in THF at -78°C.

-

Cannulate the lithiated oxazolidinone into the mixed anhydride solution.

-

Warm to RT and stir overnight. Quench with sat.

. -

Workup: Extract with EtOAc, wash with brine, dry over

. Purify via flash chromatography.

Step 2: Asymmetric Electrophilic Amination

-

Dissolve the imide intermediate (from Step 1) in anhydrous THF and cool to -78°C.

-

Add KHMDS (1.1 equiv, 0.5M in toluene) dropwise. Stir for 30 min to generate the (Z)-enolate.

-

Note: The bulky ethyl and trifluoroethyl groups favor the (Z)-enolate via chelation control.

-

-

Add a pre-cooled solution of Trisyl Azide (1.2 equiv) in THF rapidly.

-

Stir at -78°C for 5 min, then add Glacial Acetic Acid (4.0 equiv) to quench the reaction before warming.

-

Critical: Early quenching prevents diazo transfer side reactions.

-

-

Warm to 30°C and stir for 1 hour to effect the rearrangement of the sulfonyl triazene to the azide.

-

Workup: Partition between

and dilute

Step 3: Hydrolysis and Reduction

-

Hydrolysis: Treat the

-azido imide with -

Reduction: Dissolve the

-azido acid in MeOH. Add 10% Pd/C (5 wt%) and stir under -

Purification: Filter catalyst. Recrystallize from EtOH/Water or use ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

Protocol B: Scalable Racemic Synthesis (Process Route)

Objective: Multi-gram synthesis of (±)-2-Amino-2-ethyl-4,4,4-trifluorobutanoic acid. Methodology: Hell-Volhard-Zelinsky (HVZ) Bromination followed by Nucleophilic Substitution.

Reagents

-

Brominating Agents: Bromine (

), Phosphorus Tribromide ( -

Nitrogen Source: Sodium Azide (

). -

Solvents: DCE (Dichloroethane), DMF.

Step-by-Step Procedure

Step 1:

-Bromination (HVZ Reaction)

-

Place This compound (10 g, 54 mmol) in a dried flask equipped with a reflux condenser.

-

Add

(0.5 equiv) and catalytic -

Heat to 80°C and add

(1.1 equiv) dropwise over 1 hour.-

Observation: Evolution of HBr gas (scrub with NaOH trap).

-

-

Stir at 85°C for 4 hours until the color of bromine fades.

-

Quench/Esterification: Cool to 0°C. slowly add absolute Ethanol (excess). This converts the intermediate

-bromo acid bromide directly to the Ethyl 2-bromo-2-ethyl-4,4,4-trifluorobutanoate . -

Purification: Vacuum distillation.

Step 2: Azide Displacement

-

Dissolve the

-bromo ester in DMF (0.5 M). -

Add

(1.5 equiv).-

Safety: Use a blast shield. Azides are potentially explosive.

-

-

Heat to 60°C for 12 hours. The steric hindrance of the quaternary center requires heating, but the electron-withdrawing

group (inductive effect) destabilizes the transition state slightly, requiring patience. -

Workup: Dilute with water, extract with

. Wash organic layer extensively with water to remove DMF.

Step 3: Staudinger Reduction & Hydrolysis

-

Dissolve the crude azide in THF/Water (10:1).

-

Add Triphenylphosphine (

) (1.2 equiv). Stir at RT until -

Reflux for 2 hours to hydrolyze the iminophosphorane to the amine.

-

Ester Hydrolysis: Add

(2M, 2 equiv) to the same pot and reflux for 2 hours to cleave the ethyl ester. -

Isolation: Acidify to pH 6 with HCl. The amino acid precipitates or can be extracted.

Mechanistic & Analytical Insights

The "Fluorine Effect" on Reactivity

The presence of the

-

Acidity: The

-proton of the starting material is more acidic than in non-fluorinated analogs (approx. pKa ~4.2 vs 4.8), facilitating enolization. -

Nucleophilic Substitution: In Protocol B, the

group deactivates the

Analytical Data (Expected)

Target: 2-Amino-2-ethyl-4,4,4-trifluorobutanoic acid.[4]

| Technique | Signal | Assignment |

| Ethyl group ( | ||

| Carbonyl ( | ||

| Quaternary |

References

-

Soloshonok, V. A., et al. "Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid." Molecules, 2019, 24(24), 4521.

- Relevance: Establishes the foundational Ni(II) complex chemistry for trifluoro-amino acids, serving as a comparative benchmark for the auxiliary method.

- Genet, J. P., et al.

-

Kukhar, V. P. "Fluorine-containing amino acids." Journal of Fluorine Chemistry, 1994, 69(3), 199–205. 5

- Relevance: Comprehensive review of fluorinated amino acid properties and synthesis.

-

ACS Publications. "Expedient Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent." Organic Process Research & Development, 2019.

- Relevance: Provides process-scale insights for handling trifluorobutanoic acid deriv

Disclaimer

This protocol involves the use of hazardous chemicals, including azides and brominating agents. All procedures should be performed in a fume hood with appropriate PPE. Azides can form explosive metal salts; avoid contact with heavy metals.

Sources

Application Notes & Protocols: A Guide to the Strategic Incorporation of 2-Ethyl-4,4,4-trifluorobutanoic Acid into Peptide Chains

Abstract

The strategic introduction of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of modern peptidomimetic design and drug discovery.[1] Fluorinated amino acids, in particular, offer a unique toolset for modulating the physicochemical and biological properties of peptides, including metabolic stability, conformational preference, and binding affinity.[2] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of 2-Ethyl-4,4,4-trifluorobutanoic acid, a sterically demanding and electronically modified building block, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the rationale behind reagent selection, provide step-by-step experimental procedures, and offer insights into troubleshooting common challenges, ensuring researchers can confidently and successfully utilize this versatile moiety in their work.

Introduction: The Rationale for Fluorination in Peptide Design

The substitution of hydrogen atoms with fluorine has become a powerful strategy in medicinal chemistry. The trifluoromethyl group, in particular, can act as a bioisostere for moieties like the isopropyl group of leucine, potentially mimicking its steric profile while introducing profound electronic changes.[3][4] The incorporation of building blocks like this compound can impart several advantageous properties to a peptide therapeutic:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, increasing the peptide's in vivo half-life.

-

Modulated Conformation: The steric bulk and unique electronic nature of the trifluoroethyl group can induce specific secondary structures, such as helices or turns, which may be critical for target engagement.[1]

-

Increased Lipophilicity: Fluorination can enhance a peptide's ability to cross cellular membranes, improving its pharmacokinetic profile.[1]

-

Altered pKa and Binding Interactions: The electron-withdrawing nature of the trifluoromethyl group can influence the acidity of nearby protons and create novel, favorable interactions within a protein binding pocket.

This guide focuses on the practical chemical steps required to append this building block onto the N-terminus of a peptide chain or as a modification of a side-chain amine (e.g., lysine) using established SPPS methodologies.

Physicochemical Properties of the Building Block

Understanding the properties of this compound is essential for designing effective coupling strategies. Due to its structure, it presents moderate steric hindrance that requires robust activation chemistry.

| Property | Value | Source / Note |

| Chemical Formula | C₆H₉F₃O₂ | Calculated |

| Molecular Weight | 186.13 g/mol | Calculated |

| Appearance | (Expected) Colorless oil or low-melting solid | By analogy to similar compounds |

| Key Structural Features | α-ethyl group, β-trifluoromethyl group | These contribute to steric bulk |

Core Methodology: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for the chemical synthesis of peptides, involving the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[5][6] The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is favored for its mild deprotection conditions. The entire process is cyclical, allowing for automation and high efficiency.[7]

Figure 2: Workflow for the activation and coupling of this compound.

Post-Synthesis: Cleavage, Purification, and Analysis

Cleavage from Resin and Side-Chain Deprotection

Once the synthesis is complete, the peptide must be cleaved from the solid support, and all amino acid side-chain protecting groups must be removed. This is typically achieved in a single step using a strong acid cocktail.

Reagents:

-

Trifluoroacetic Acid (TFA)

-

Scavengers: Triisopropylsilane (TIS) and Water. A common cocktail is 95% TFA, 2.5% Water, 2.5% TIS .

Procedure:

-

Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

-

Agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin once more with a small amount of fresh TFA and combine the filtrates.

Peptide Precipitation and Purification

-

Concentrate the TFA solution under a gentle stream of nitrogen.

-

Add the concentrated solution dropwise to a centrifuge tube containing ice-cold diethyl ether. The peptide will precipitate as a white solid. [8]3. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times to remove scavengers and organic byproducts. [8]4. Dry the crude peptide pellet under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization

-

Analytical RP-HPLC: Assess the purity of the final product. A typical gradient involves water and acetonitrile, both containing 0.1% TFA. [8]* Mass Spectrometry (ESI-MS or MALDI-TOF): Confirm the molecular weight of the final peptide to verify the successful incorporation of the this compound moiety. [8]

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient reaction time. 2. Inefficient coupling reagents for the hindered acid. 3. Poor quality or degraded reagents/solvents. | 1. Extend the coupling time to 4-6 hours or overnight. 2. Perform a double coupling. [7] 3. Ensure reagents (especially HATU) and solvents (DMF) are fresh and anhydrous. |

| Low Yield After Cleavage | 1. Incomplete final coupling. 2. Peptide loss during ether precipitation. 3. Incomplete cleavage from the resin. | 1. Confirm 100% coupling with a negative Kaiser test before cleavage. 2. Ensure ether is ice-cold; minimize the number of washes if the peptide shows some solubility. 3. Extend cleavage time to 4 hours. |

| Unexpected Mass in MS | 1. Deletion of the target moiety (mass is lower). 2. Incomplete removal of a side-chain protecting group (mass is higher). 3. Side reaction with scavengers. | 1. Re-optimize the coupling protocol (see above). 2. Extend cleavage time or use a stronger cleavage cocktail if acid-resistant protecting groups are present. [9] 3. Review scavenger choice based on peptide sequence (e.g., use EDT for Trp-containing peptides). |

References

-

Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023, January 22). GeeksforGeeks. [Link]

-

Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Ch27 : Peptide synthesis. Department of Chemistry, University of Calgary. [Link]

-

Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

-

A New Wave of Amide Bond Formations for Peptide Synthesis. ResearchGate. [Link]

-

Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. (2023, February 24). PMC. [Link]

-

Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology. [Link]

-

Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. (2022, November 29). ResearchGate. [Link]

-

Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. (2014, August 19). CSIRO Publishing. [Link]

-

Solid-phase Peptide Synthesis (SPPS) in Research & Development. (2019, September 15). Gyros Protein Technologies. [Link]

-

Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023, June 12). MDPI. [Link]

-

2-(4-Ethylphenyl)-4,4,4-trifluorobutanoic acid. PubChem. [Link]

-

Solid Phase Peptide Synthesis. (2025, August 6). ResearchGate. [Link]

-

Post Cleavage Purification and Analysis of Peptides; TFA removal. Aapptec. [Link]

-

Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [Link]

-

Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. [Link]

-

Studies on Peptides. CLII. Hard Acid Deprotecting Procedure for Peptide Synthesis. J-STAGE. [Link]

-

4,4,4-trifluorobutanoic acid. Chemister. [Link]

-

Ethyl 4,4,4-trifluorobutyrate. Chem-Impex. [Link]

-

One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus de l'Académie des Sciences. [Link]

-

Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2025, October 16). MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 3. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Commonly Used Condensation Agents in Peptide Solid Phase Synthesis [creative-peptides.com]

- 6. journals.asm.org [journals.asm.org]

- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 8. peptide.com [peptide.com]

- 9. scispace.com [scispace.com]

Troubleshooting & Optimization

Minimizing racemization of 2-Ethyl-4,4,4-trifluorobutanoic acid during reaction

To: Research & Process Chemistry Teams From: Dr. Aris Thorne, Senior Application Scientist, Fluorine Chemistry Division Subject: Technical Guide: Minimizing Racemization of 2-Ethyl-4,4,4-trifluorobutanoic Acid

Executive Summary

Handling This compound presents a distinct stereochemical challenge. While the

This guide provides a validated troubleshooting framework to preserve Enantiomeric Excess (

Part 1: The Racemization Mechanism (Technical Context)

Before troubleshooting, it is critical to understand why this specific substrate fails. The racemization is not random; it is driven by base-mediated deprotonation.

The Inductive Trap:

-

Activation: Converting the carboxylic acid to an activated species (e.g., acyl halide, active ester) increases the acidity of the

-proton. -

Inductive Pull: The

group exerts a pull through the -

Steric Strain: The 2-ethyl group adds steric bulk. If the coupling reaction is slow due to sterics, the lifetime of the activated intermediate increases, raising the probability of base-mediated deprotonation.

Visualizing the Pathway

The following diagram illustrates the critical failure point: the formation of the planar enolate intermediate.

Caption: Mechanism of base-catalyzed racemization. The CF3 group stabilizes the planar enolate, facilitating loss of chirality.

Part 2: Troubleshooting & Optimization (Q&A)

Q1: Which coupling reagent is safest for this substrate?

Recommendation: T3P (Propanephosphonic acid anhydride) is the "Gold Standard" for this specific class of fluorinated acids.

-

Why? T3P acts as a kinetic trap. It activates the carboxylic acid to form a mixed anhydride that is highly reactive toward amines but relatively stable toward racemization. Crucially, T3P reactions are often run with Pyridine or N-Methylmorpholine (NMM) as bases. These are weaker bases (

) compared to TEA or DIPEA ( -

Alternative: If T3P is unavailable, DIC/Oxyma is superior to HATU/DIPEA. Uronium reagents (HATU, HBTU) require tertiary amine bases (DIPEA), which are frequently the root cause of racemization in

-chiral acids [3].

Q2: I must use an Acid Chloride for reactivity. How do I stop racemization?

Warning: Thionyl chloride (

-

Protocol: Use the Ghosez Reagent (1-Chloro-N,N,2-trimethylpropenylamine) .

-

Mechanism: This reagent converts the acid to the acid chloride under strictly neutral conditions at

, avoiding the -

Mitigation: If you must use

, add a catalytic amount of DMF and keep the temperature strictly below

Q3: Does the choice of base really matter if I keep it cold?

Yes. Temperature control is not enough.

-

Avoid: DBU, TEA, DIPEA (unless strictly necessary and used in stoichiometric deficit).

-

Use: 2,4,6-Collidine or Pyridine . Collidine is sterically hindered, making it a poor nucleophile for proton abstraction (the racemization step) but sufficient to neutralize the reaction byproduct.

-

Stoichiometry: Never use a large excess of base. Use 1.0–1.1 equivalents relative to the acid.

Q4: How do I accurately measure racemization?

Standard NMR is insufficient for detecting

-

Method A (Direct): Chiral HPLC/SFC using polysaccharide-based columns (e.g., Chiralpak IC or AD-H).

-

Method B (Derivatization): Couple a small aliquot with a chiral amine (e.g., (R)-

-methylbenzylamine). The resulting diastereomers can be resolved by standard achiral HPLC or

Part 3: Comparative Data & Reagent Selection

The following table summarizes the risk profile of common activation methods for this compound.

| Activation Method | Reagent System | Base Required | Racemization Risk | Recommended For |

| Phosphonic Anhydride | T3P / EtOAc | Pyridine / NMM | Very Low | Primary Choice (Scale-up friendly) |

| Carbodiimide | DIC / Oxyma Pure | None / Collidine | Low | Solid-phase synthesis |

| Uronium | HATU / HBTU | DIPEA / TEA | High | Only if T3P fails; keep at |

| Acid Chloride | Thionyl Chloride | None (Heat) | Severe | Avoid if possible |

| Acid Fluoride | TFFH / Cyanuric Fluoride | DIPEA | Low-Medium | Sterically hindered amines |

Part 4: Validated Experimental Protocol

Protocol: Low-Racemization Amide Coupling using T3P Target: Coupling (S)-2-Ethyl-4,4,4-trifluorobutanoic acid with a primary amine.

Reagents:

-

Substrate: (S)-2-Ethyl-4,4,4-trifluorobutanoic acid (1.0 equiv)

-

Amine: 1.1 equiv

-

Coupling Agent: T3P (50% w/w in EtOAc/DMF) (1.5 equiv)

-

Base: Pyridine (2.5 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Anhydrous)

Step-by-Step:

-

Dissolution: Charge the reaction vessel with the acid and the amine in EtOAc (concentration ~0.2 M).

-

Cooling: Cool the mixture to 0–5°C using an ice bath.

-

Base Addition: Add Pyridine dropwise. Note: No reaction occurs yet.

-

Activation: Add T3P solution dropwise over 10 minutes, maintaining internal temperature

. -

Reaction: Allow the mixture to warm to room temperature (

) and stir. Monitor by TLC/LCMS.-

Checkpoint: Most reactions complete within 1-3 hours. Extended stirring (>12h) increases racemization risk.

-

-

Quench: Cool to

. Quench with water. -

Workup: Wash organic layer with 0.5M HCl (to remove pyridine), then saturated

, then brine. Dry over

Self-Validation Step:

Before committing the full batch, run a pilot on 50mg. Analyze the product via Chiral HPLC or

Part 5: Decision Logic for Process Optimization

Use this flow to determine the correct reaction pathway based on your specific constraints.

Caption: Decision tree for selecting the optimal coupling strategy based on steric hindrance and experimental results.

References

-

Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Available at: [Link]

-

Organic Chemistry Portal. "Propanephosphonic Acid Anhydride (T3P)." Available at: [Link]

- Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. (General reference for coupling reagent mechanisms).

Sources

Resolving solubility issues of fluorinated carboxylic acids

Topic: Resolving Solubility & Handling Issues in Drug Discovery

Status: Operational | Tier: Level 3 (Senior Scientific Support)[1]

Introduction: The "Fluorine Paradox"

Welcome to the technical support hub for fluorinated building blocks. If you are here, you are likely facing a compound that defies standard solubility rules: it is hydrophobic yet insoluble in hexane, polar yet insoluble in water, and potentially forming a "brick dust" solid that resists standard organic solvents.[1]

This guide addresses the "Fluorine Effect" —where the high electronegativity and non-polarizability of the C-F bond create unique lattice energies and aggregation states. Unlike standard lipophilic drugs, fluorinated carboxylic acids often exhibit amphiphobicity (repelling both oil and water) and strong dimerization that mimics polymerization.[1]

Module 1: The Physics of Insolubility

To resolve the issue, you must first diagnose the physical cause. Fluorinated carboxylic acids fail in standard workflows due to three primary mechanisms:

The pKa Shift (Acidity)

Fluorine is the most electronegative element.[2] Through the inductive effect ($ -I $), it dramatically stabilizes the carboxylate anion, significantly lowering the pKa compared to non-fluorinated analogues.[2]

-

Consequence: Your compound may be ionizing in solvents where you expect it to be neutral, or forming insoluble salts during workups.[1]

-

Data Point:

-

Acetic Acid pKa: ~4.76

-

Trifluoroacetic Acid (TFA) pKa: ~0.23

-

PFOA (Perfluorooctanoic acid) pKa: ~ -0.5 to 1 (Debated, but extremely acidic) [1, 2].[1]

-

Aggregation & Dimerization

In non-polar solvents (DCM, Toluene), fluorinated acids form exceptionally stable, cyclic hydrogen-bonded dimers.[1] These dimers effectively double the molecular weight and hide the polar head group, altering solubility profiles.

-

Consequence: "Ghost" solubility where the compound dissolves but precipitates upon slight concentration or cooling.

Crystal Lattice Energy

Fluorine atoms pack tightly.[1] The weak polarizability of the fluorine shell creates a "Teflon-like" surface that standard solvents cannot penetrate.

-

Consequence: The "Brick Dust" phenomenon—high melting point solids that require disruption of the crystal lattice to dissolve.

Module 2: The "Magic" Solvent Protocol

Standard solvents (MeOH, DCM, DMSO) often fail.[1] You must utilize Fluorinated Alcohols as co-solvents.[1] These are "magic" solvents in fluorine chemistry because they are strong Hydrogen Bond Donors (HBD) but poor nucleophiles.[1]

Key Solvents: HFIP & TFE[1][3]

| Solvent | Full Name | Boiling Point | pKa | Role in Solubility |

| HFIP | 1,1,1,3,3,3-Hexafluoroisopropanol | 58 °C | 9.3 | The Breaker. Disrupts strong aggregates/micelles.[1] Dissolves peptides and fluorinated blocks.[1][3] |

| TFE | 2,2,2-Trifluoroethanol | 74 °C | 12.4 | The Bridge. Good co-solvent for reactions; less aggressive than HFIP but better than EtOH.[1] |

⚠️ SAFETY WARNING: HFIP is corrosive and can cause severe eye damage.[1] It is volatile and permeates standard gloves.[1] Use thick nitrile or laminate gloves and work in a fume hood.[1]

Module 3: Decision Workflows (Visualization)

Workflow A: The Solubility Decision Tree

Use this logic flow when your fluorinated acid refuses to dissolve in the primary solvent.

Caption: Decision matrix for solubilizing recalcitrant fluorinated carboxylic acids. Blue nodes indicate high-success "magic solvent" interventions.

Module 4: Troubleshooting & FAQs

Scenario 1: The "Brick Dust" Solid

User: "My trifluoromethyl-benzoic acid derivative is a white solid. Calculated LogP says it should dissolve in DCM, but it floats as a suspension."

Diagnosis: You are fighting Crystal Lattice Energy .[1] The fluorinated rings are stacking efficiently (fluoro-stacking), and DCM cannot break the intermolecular forces.

Protocol:

-

The HFIP Spike: Add 5% to 10% (v/v) HFIP to your DCM.[1]

-

Sonication with Heat: Sonicate at 40°C for 10 minutes. The combination of thermal energy and cavitation helps the solvent penetrate the "teflon-like" crystal surface.

Scenario 2: The Emulsion Nightmare (Extraction)

User: "I tried to extract my fluorinated acid with aqueous NaHCO3 and DCM, but I got a inseparable emulsion."

Diagnosis: Surfactant Formation. Because fluorinated acids are stronger acids (lower pKa) and have a lipophilic tail, they act as powerful surfactants (like PFAS) at basic pH.[1] You have essentially created a fluorinated soap.[1]

Protocol:

-

Avoid Basic Wash: Do not use Carbonate/Bicarbonate washes if possible.[1]

-

Acidic Workup: Keep the aqueous phase acidic (pH < 2) using 1N HCl.[1] This forces the molecule into its protonated (neutral) state, suppressing surfactant behavior and pushing it into the organic layer.

-

Brine + IPA: If an emulsion forms, add saturated brine containing 10% Isopropanol (IPA) to break the surface tension.[1]

Scenario 3: NMR Signals are Broad or Missing

User: "I dissolved my sample in CDCl3. The ¹H NMR peaks are extremely broad, and the ¹⁹F NMR shows multiple species."

Diagnosis: H-Bond Dimerization. In CDCl3, fluorinated carboxylic acids form tight dimers (or oligomers).[1] The proton exchange between the dimer and monomer broadens the signal.

Protocol:

-

Switch Solvent: Use DMSO-d6 or MeOD .[1] These polar solvents break the dimers.

-

The "TFA Trick" (Inverse): If you must use CDCl3, add a drop of TFA-d (Deuterated Trifluoroacetic Acid) or a drop of Pyridine-d5 .[1]

Scenario 4: Reaction Reactivity Issues

User: "My fluorination reaction using Selectfluor in MeCN is failing. The starting material won't dissolve."

Diagnosis: Solubility Mismatch. Selectfluor is a salt (soluble in water/polar), while your fluorinated substrate is likely lipophilic.[1] MeCN is often not enough.

Protocol:

-

The "Water Effect": Use MeCN:Water (9:1) or MeCN:TFE (9:1) .[1]

Module 5: Experimental Data Reference

Table 1: pKa Impact of Fluorination (Inductive Effect)

Use this to plan your extraction pH.

| Compound Structure | Approx. pKa (H2O) | Extraction Strategy |

| Acetic Acid ($ CH_3COOH $) | 4.76 | Extract at pH 3-4 |

| Benzoic Acid ($ Ph-COOH $) | 4.20 | Extract at pH 3 |

| Trifluoroacetic Acid ($ CF_3COOH $) | 0.23 | Cannot extract into organic from water (too acidic) |

| Pentafluorobenzoic Acid | 1.60 | Requires pH < 1 (Conc.[1][9] HCl) to extract |

| Perfluorooctanoic Acid (PFOA) | < 1.0 | Acts as surfactant; avoid shaking vigorously |

References

-

Goss, K. U. (2008).[1][9] The pKa values of PFOA and other highly fluorinated carboxylic acids.[7][9][10] Environmental Science & Technology, 42(2), 456-458.[1][9]

-

Cheng, J., et al. (2009).[1][10] Acid dissociation constants of perfluorinated carboxylic acids. Chemical Physics Letters, 479(4-6), 247-252.[1]

-

Shukla, R. K., et al. (2010).[1] Hexafluoroisopropanol (HFIP) as a solvent for hydrogen bonding-mediated crystal engineering.[1] Chemical Communications, 46, 1234-1236.[1]

-

Banks, R. E. (2000).[1] Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service.[1] Journal of Fluorine Chemistry, 106(1-2), 1-13.[1]

-

Reichardt, C., & Welton, T. (2011).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][6] (General reference for HFIP/TFE properties).

Sources

- 1. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. unilongindustry.com [unilongindustry.com]

- 4. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 6. Fluorinated Alcohol with Unique Properties: HFIP | TCI EUROPE N.V. [tcichemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. repository.lsu.edu [repository.lsu.edu]

- 10. researchgate.net [researchgate.net]

Technical Support Center: Catalyst Selection for Hydrogenation of 2-Ethyl-4,4,4-trifluorobutanoic Acid Precursors

Welcome to the technical support center for the catalytic hydrogenation of precursors to 2-Ethyl-4,4,4-trifluorobutanoic acid. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of fluorinated chiral molecules. The introduction of a trifluoromethyl group presents unique challenges and opportunities in catalyst selection and process optimization. This document provides in-depth, field-proven insights to navigate these complexities, ensuring successful and reproducible outcomes.

Part 1: Core Catalyst Selection Guide

The successful synthesis of this compound via hydrogenation hinges on the careful selection of a catalyst system tailored to the specific precursor and the desired stereochemical outcome. The primary precursors are typically β-keto esters or α,β-unsaturated esters, which are reduced to introduce the desired stereocenter.

Decision Workflow for Catalyst Selection

The following workflow provides a logical pathway for selecting an appropriate catalyst system.

Caption: Catalyst selection workflow based on precursor and desired stereochemistry.

Q1: Which catalyst class is best for achieving a specific stereoisomer (asymmetric hydrogenation)?

For the synthesis of a single enantiomer of 2-Ethyl-4,4,4-trifluorobutanol (a common intermediate), the asymmetric hydrogenation of a prochiral precursor like Ethyl 4,4,4-trifluoro-2-ethyl-3-oxobutanoate is the most efficient method. Homogeneous catalysts, particularly those based on Ruthenium (Ru) and Iridium (Ir) complexed with chiral ligands, are the industry standard.

-

Ruthenium (Ru) Catalysts: Ru-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthalene) complexes are exceptionally effective for hydrogenating β-keto esters.[1][2] The mechanism, often referred to as the Noyori mechanism, involves an outer-sphere pathway where the substrate does not directly coordinate to the metal center, but rather interacts with a Ru-hydride species.[1][3] This class of catalysts is known for its high enantioselectivity and broad substrate scope.[4]

-

Iridium (Ir) Catalysts: Chiral Iridium complexes, often featuring phosphine-based ligands like SpiroPAP, have emerged as powerful catalysts for the asymmetric hydrogenation of various substrates, including β-keto esters and unfunctionalized olefins.[1][5][6] They can achieve remarkable turnover numbers (TONs) and enantioselectivities under mild conditions.[1][7]

Comparative Overview of Asymmetric Hydrogenation Catalysts for β-Keto Esters

| Catalyst Family | Common Ligands | Typical Conditions | Advantages | Considerations |